2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that features a benzamide core linked to a phenylsulfonamido group via a but-2-yn-1-yloxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the but-2-yn-1-yloxy linker: This can be achieved by reacting but-2-yne-1-ol with an appropriate halide under basic conditions.
Attachment of the phenylsulfonamido group: This step involves the reaction of the but-2-yn-1-yloxy intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with benzamide: The final step involves coupling the phenylsulfonamido intermediate with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonamido group can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The alkyne moiety may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a phenylsulfonamido group, but with a cyclopropane core.
4-(Phenylsulfonamido)but-2-yn-1-ol: Similar structure but lacks the benzamide moiety.
Uniqueness
2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a benzamide core with a phenylsulfonamido group linked via a but-2-yn-1-yloxy linker. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(benzenesulfonamido)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c18-17(20)15-10-4-5-11-16(15)23-13-7-6-12-19-24(21,22)14-8-2-1-3-9-14/h1-5,8-11,19H,12-13H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMDQIIEIBYKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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